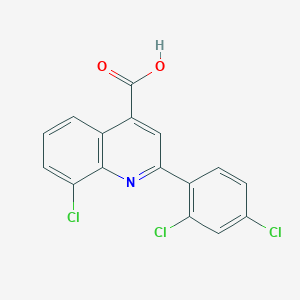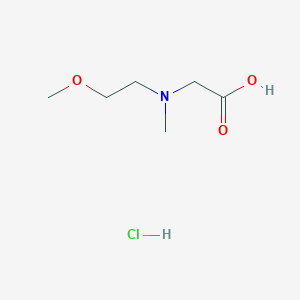![molecular formula C20H17FN2O5 B2536274 2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1061175-49-2](/img/structure/B2536274.png)
2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features. It has a fluoro-methoxyphenyl group, an oxoethyl group, a cyclopropyl group, a methyl group, and an oxazolopyridine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry would be useful in analyzing the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the oxoethyl group might be susceptible to reduction reactions, while the fluoro-methoxyphenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, or a certain reactivity under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Challenges
The synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of certain pharmaceuticals, shows the intricate processes involved in creating these compounds. The synthesis often involves cross-coupling reactions and has challenges such as the high cost of catalysts and the formation of unwanted by-products, highlighting the need for practical and cost-effective synthesis methods (Qiu, Gu, Zhang, & Xu, 2009).
Importance of Heterocyclic Compounds
Heterocyclic compounds like Oxazolone, a five-membered heterocyclic compound also known as azlactone, are of significant interest in scientific research. They exhibit various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. Their synthesis can be complex, involving various routes, and these compounds are classified into different classes based on their structure and pharmacological potential (Kushwaha & Kushwaha, 2021).
Functional Chemical Groups in CNS Drug Synthesis
In the field of Central Nervous System (CNS) drug development, the identification of functional chemical groups is crucial. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form the largest class of organic compounds and are pivotal in the synthesis of CNS-active drugs. These compounds, through their diverse structural configurations, offer a range of CNS effects, underscoring their importance in the development of novel therapeutic agents (Saganuwan, 2017).
Applications in Optoelectronic Materials
The incorporation of heterocyclic fragments like quinazoline and pyrimidine into π-extended conjugated systems is significant for creating novel optoelectronic materials. These compounds, through their unique electronic properties, contribute to the development of devices and elements in the field of optoelectronics, indicating the versatility and application potential of such heterocyclic compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl] 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-10-18-13(8-15(11-3-4-11)22-19(18)28-23-10)20(25)27-9-16(24)12-5-6-17(26-2)14(21)7-12/h5-8,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEVULAHWPCNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OCC(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2536191.png)

![(1R,3s,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)

![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)
![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)
![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)

![2-((7-acetyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2536211.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)